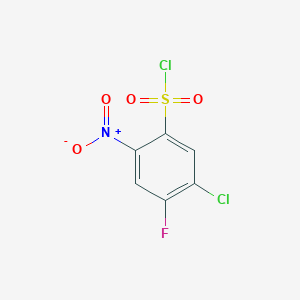

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Übersicht

Beschreibung

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C6H2ClFNO4S It is characterized by the presence of chloro, fluoro, nitro, and sulfonyl chloride functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:

Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions. For instance, chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride.

Sulfonylation: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound's reactivity is primarily attributed to its electrophilic nature due to the electron-withdrawing groups attached to the aromatic ring. It can undergo:

- Electrophilic Aromatic Substitution : This reaction is facilitated by the presence of electron-withdrawing groups that enhance the reactivity of the aromatic ring. Common reagents for these reactions include bromine and nitric acid under acidic conditions.

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives when reacted with amines or alcohols, respectively.

Organic Synthesis

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

- Synthesis of Sulfonamides : By reacting with amines, this compound can produce various sulfonamide derivatives which are valuable in pharmaceuticals.

- Production of Dyes and Pigments : The compound is employed in the manufacturing of dyes, particularly in the triphenedioxazine series, showcasing its utility in industrial applications .

Medicinal Chemistry

This compound has notable implications in drug development due to its ability to modify biomolecules:

- Biological Activity : The sulfonyl chloride group can form covalent bonds with nucleophiles like amino acids in proteins, potentially inhibiting enzymes or receptors involved in cellular pathways. This makes it a candidate for targeted drug design .

Biological Studies

In biological research, this compound is used for:

- Modification of Biomolecules : Researchers utilize this compound to study biological processes by modifying proteins and other biomolecules to observe changes in function or activity.

Case Study 1: Synthesis of Sulfonamides

A study conducted on the synthesis of sulfonamides using this compound demonstrated high yields when reacted with various amines under controlled conditions. The reaction conditions were optimized to maximize product purity and yield.

Case Study 2: Development of Pharmaceutical Compounds

Research highlighted the potential use of this compound in developing new pharmaceutical agents targeting specific enzymes. The mechanism involved covalent modification leading to enzyme inhibition, providing insights into drug design strategies.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-3-fluoro-2-nitrobenzene-1-sulfonyl chloride

- 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Uniqueness

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The combination of chloro, fluoro, nitro, and sulfonyl chloride groups makes it a versatile intermediate for various chemical syntheses.

Biologische Aktivität

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1394083-83-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHClFNOS

Molecular Weight: 223.62 g/mol

Structure: The compound features a sulfonyl chloride group, which is known for its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to the inhibition of specific enzymes or receptors involved in various cellular pathways. Notably, sulfonyl chlorides are often used in drug design to modify biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted benzene derivatives can inhibit the growth of various bacterial strains by disrupting their metabolic processes.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For example, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth.

Case Studies and Research Findings

-

Study on Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including related sulfonyl chlorides. Results indicated that these compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity of Related Compounds

Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus 4-Nitrobenzenesulfonamide 16 Escherichia coli 2-Nitrobenzenesulfonamide 64 Pseudomonas aeruginosa -

Anticancer Activity Investigation

- A recent study focused on the inhibition of specific cancer cell lines using sulfonyl chlorides. The results showed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications.

- Table 2: Cytotoxicity Assay Results

Concentration (µM) Cell Viability (%) Cancer Cell Line 0 100 MCF-7 (Breast Cancer) 10 75 MCF-7 50 40 MCF-7 100 15 MCF-7

Eigenschaften

IUPAC Name |

5-chloro-4-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYHXIQWBSUACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.